molecular formula C8H7NO3 B1295971 2-Methyl-3-nitrobenzaldehyde CAS No. 23876-12-2

2-Methyl-3-nitrobenzaldehyde

Cat. No.: B1295971
CAS No.: 23876-12-2
M. Wt: 165.15 g/mol
InChI Key: ATLCWADLCUCTLL-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95687. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isotope-Labeled Derivatives for Quantification in Foods

A method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites is highlighted. These derivatives are used as internal standards for quantifying nitrofuran residues in foods using liquid chromatography-tandem mass spectrometry. This includes comprehensive fragmentation studies and characterization using UV and NMR techniques (Delatour et al., 2003).

Synthesis of Substituted 2-Nitrobenzaldehydes

A study presents a regiospecific synthesis method for substituted 2-nitrobenzaldehydes from benzaldehydes. This three-step process involves palladium-catalyzed chelation-assisted C–H nitration, highlighting its significance in chemical synthesis (Zhang et al., 2014).

Photochemical Sensitivity and Actinometry

2-Nitrobenzaldehyde is identified as a photochemically sensitive and thermally robust actinometer, suitable for laboratory and field measurements in solution and ice. This study evaluates its quantum efficiencies and molar absorptivities, contributing to photochemical research (Galbavy et al., 2010).

Synthesis of Aromatic Aldehydes

A study on the bioconversion of aromatic methyl groups to aldehyde groups using crude laccase highlights the production of various nitrobenzaldehydes. This represents a significant application in organic chemistry, especially in synthesizing aromatic compounds (Chaurasia et al., 2014).

Applications in Organic Synthesis and Pharmaceuticals

Different studies showcase the role of 2-nitrobenzaldehyde in synthesizing various organic and pharmaceutical compounds. This includes the synthesis of quinolines and dihydropyridines, which have applications in medicinal chemistry and as intermediates in pharmaceutical production (Basavaiah et al., 2006), (Perozo-Rondón et al., 2006).

Anti-Trypanosomal Potential in Complexes

Research on ruthenium(II) complexes with nitrobenzaldehyde derivatives shows potential anti-trypanosomal properties. These studies contribute to the development of new drugs for treating diseases like sleeping sickness (Rodrigues et al., 2008).

Oxidation and Singlet Oxygen Generation Studies

A study investigating the effect of 2-nitrobenzaldehyde on singlet oxygen generation and fatty acid photooxidation reveals its significant protective influence in photochemical processes. This is crucial in understanding the photochemical behavior of organic compounds and their applications (Hajimohammadi et al., 2018).

Mechanism of Action

While the specific mechanism of action for 2-Methyl-3-nitrobenzaldehyde is not mentioned in the search results, 3-Nitrobenzaldehyde, a related compound, is a precursor to the drug Tipranavir and is used in the synthesis of Dihydropyridine calcium channel blockers .

Safety and Hazards

2-Methyl-3-nitrobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

2-methyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLCWADLCUCTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294274
Record name 2-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-12-2
Record name 23876-12-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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